Trielaidin

Beschreibung

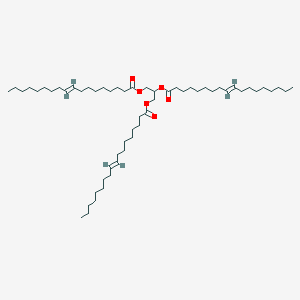

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-WUOFIQDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318457 | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-39-3 | |

| Record name | Trielaidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trielaidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl tris[(E)-9-octadecenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352S6U20HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies related to trielaidin. The information is intended to support research and development activities where this triglyceride is of interest.

Core Molecular Information

This compound is a triglyceride, which is a type of lipid molecule. It is an ester derived from a glycerol (B35011) backbone and three units of elaidic acid, a monounsaturated trans-fatty acid.

-

Systematic IUPAC Name : 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate

-

Common Synonyms : Glyceryl trielaidate, Trielaidoylglycerol, Glycerol elaidate (B1234055), 1,2,3-Tri(trans-9-octadecenoyl) glycerol

-

CAS Number : 537-39-3

The structure consists of a central glycerol molecule esterified at each of its three hydroxyl groups with a molecule of elaidic acid. The "(E)" or "trans" configuration of the double bond at the 9th carbon position of the fatty acid chains is a defining characteristic of this compound, distinguishing it from its cis-isomer, triolein.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for designing purification strategies, formulation development, and analytical methods.

| Property | Value | Reference(s) |

| Molecular Weight | 885.4 g/mol | |

| Exact Mass | 884.78329103 Da | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 41 - 44 °C | |

| Boiling Point | 818.7 °C at 760 mmHg | |

| Density | ~0.921 g/cm³ | |

| Solubility | Soluble in chloroform (B151607), ether, carbon tetrachloride; slightly soluble in alcohol. | |

| Storage Temperature | ≤ -10 °C |

Experimental Protocols

The identification, quantification, and structural elucidation of this compound rely on established analytical techniques in lipid chemistry. Below are detailed methodologies for key experimental approaches.

Synthesis: Esterification of Glycerol

The synthesis of this compound is typically achieved via the esterification of glycerol with elaidic acid.

Protocol:

-

Reactant Preparation : A precise molar ratio of glycerol to elaidic acid (typically 1:3.3, with a slight excess of the fatty acid to drive the reaction to completion) is established.

-

Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions : The mixture is heated, often under vacuum and with inert gas (e.g., nitrogen) sparging, to facilitate the removal of water, a byproduct of the reaction. Temperatures are typically maintained in the range of 110-150°C.

-

Monitoring : The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture to determine the consumption of free fatty acids.

-

Purification : Upon completion, the crude product is purified. This involves neutralizing the catalyst, washing with brine to remove water-soluble impurities, and drying the organic phase. Final purification is often achieved by column chromatography on silica (B1680970) gel to separate the desired triglyceride from mono- and diglycerides and excess fatty acids.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the separation and quantification of triglycerides. The separation is based on the molecule's partition number (PN), which relates to both the chain length and the degree of unsaturation of the fatty acyl chains.

Protocol:

-

Sample Preparation : A stock solution of the lipid sample containing this compound is prepared in a suitable solvent like dichloromethane (B109758) or chloroform at a concentration of approximately 5-10 mg/mL.

-

Chromatographic System :

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically employed. A common system involves a binary gradient of acetonitrile (B52724) (Solvent A) and a stronger solvent like acetone (B3395972) or isopropanol (B130326) (Solvent B).

-

Detector : An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred as triglycerides lack a strong UV chromophore.

-

-

Gradient Elution Program : An example gradient could be: 0-50 min, 0% to 35% B; 50-70 min, hold at 35% B; 70-145 min, 35% to 80% B. The program must be optimized based on the specific column and solvent system.

-

Injection and Analysis : 5-20 µL of the sample is injected. The column temperature is maintained, for instance, at 30°C.

-

Quantification : Peak areas are integrated and quantified against a calibration curve generated from a pure this compound standard.

Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the fatty acid composition of this compound, the triglyceride is first converted to its fatty acid methyl esters (FAMEs) before analysis.

Protocol:

-

Transesterification : The this compound sample is transesterified to FAMEs. This is achieved by reacting the lipid with methanolic HCl or BF₃-methanol at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).

-

Extraction : After the reaction, the FAMEs are extracted into an organic solvent like hexane. The organic layer is washed and dried prior to injection.

-

GC-MS System :

-

Column : A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMEs based on chain length and degree/geometry of unsaturation.

-

Carrier Gas : Helium is used as the carrier gas.

-

Temperature Program : A typical oven program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

-

Analysis : The retention time of the resulting methyl elaidate peak is compared to that of a known standard. The mass spectrum, obtained by electron ionization (EI), will show a characteristic fragmentation pattern for the C18:1 FAME, confirming its identity.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and methodologies to facilitate further research and development.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 3. aocs.org [aocs.org]

- 4. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Trielaidin: A Technical Guide to its Natural Occurrence, Biological Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride, is composed of a glycerol (B35011) backbone esterified with three molecules of elaidic acid. Elaidic acid is the principal trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The presence and concentration of this compound in various sources are of significant interest to researchers in nutrition, food science, and drug development due to the established health implications of trans fatty acids. This technical guide provides a comprehensive overview of the natural occurrence and biological sources of this compound, details on its metabolic fate, and protocols for its extraction and analysis.

Natural Occurrence and Biological Sources

This compound is not synthesized de novo in significant amounts in most organisms. Its presence in nature is primarily a result of industrial food processing and, to a lesser extent, biohydrogenation in ruminant animals.

Industrial Sources

The primary source of this compound is partially hydrogenated vegetable oils.[1][2] This industrial process is designed to convert liquid vegetable oils into semi-solid fats to improve their texture, stability, and shelf life for use in products like margarine, shortening, and commercially baked and fried foods.[2][3] During partial hydrogenation, the chemical structure of unsaturated fatty acids, such as oleic acid, is altered, leading to the formation of trans isomers, predominantly elaidic acid.[1] Consequently, this compound can be found in a wide array of processed foods.

Ruminant-Derived Sources

This compound is also found in small quantities in the milk and meat of ruminant animals such as cows, sheep, and goats. This is a result of bacterial biohydrogenation of unsaturated fatty acids in the rumen. However, the concentration of elaidic acid, and by extension this compound, from ruminant sources is generally much lower than that from industrially hydrogenated oils. For instance, butter contains approximately 3% trans fat by weight.

Quantitative Data on Elaidic Acid Content

While specific quantitative data for this compound is not extensively reported, the concentration of its constituent fatty acid, elaidic acid, provides a strong indication of its potential presence. The following table summarizes the reported concentrations of elaidic acid in various food products.

| Food Product Category | Specific Product Example | Concentration of Elaidic Acid | Reference(s) |

| Dairy Products | Cow's Milk | ~0.1% of total fatty acids | |

| Goat's Milk | ~0.1% of total fatty acids | ||

| Butter | ~3% of total fat (as trans fat) | ||

| Processed Foods | Margarine | Varies significantly depending on the level of hydrogenation | |

| Fried Foods | Varies depending on the oil used for frying | ||

| Baked Goods | Varies depending on the shortening or margarine used | ||

| Hydrogenated Oils | Partially Hydrogenated Vegetable Oil | Can be a major component of the fatty acid profile |

Biological Significance and Metabolic Pathways

The metabolic fate of this compound is intrinsically linked to the metabolism of elaidic acid. Once ingested, triglycerides are hydrolyzed into free fatty acids and monoglycerides (B3428702) for absorption. Elaidic acid is then available to enter various metabolic pathways.

Triglyceride Biosynthesis

Absorbed elaidic acid can be re-esterified into triglycerides within the enterocytes and subsequently incorporated into chylomicrons for transport in the lymph and blood. In the liver and adipose tissue, elaidic acid can be incorporated into newly synthesized triglycerides for storage or transport in very-low-density lipoproteins (VLDL).

Signaling Pathways Affected by Elaidic Acid

Recent research has elucidated several signaling pathways that are impacted by elaidic acid, which can have significant implications for cellular function and disease pathogenesis.

-

SREBP2-Mediated Cholesterol Synthesis: In cultured liver cells, elaidic acid has been shown to stimulate the cholesterol synthesis pathway by activating the sterol regulatory element-binding protein 2 (SREBP2). This leads to the upregulation of genes involved in cholesterol biosynthesis.

-

ASK1-p38 Mediated Apoptosis: Elaidic acid can enhance apoptosis (programmed cell death) by potentiating the activation of apoptosis signal-regulating kinase 1 (ASK1). This pathway is triggered by extracellular ATP, a damage-associated molecular pattern, and is implicated in inflammatory processes.

Below are diagrams illustrating these pathways.

Caption: SREBP2-Mediated Cholesterol Synthesis Pathway influenced by Elaidic Acid.

Caption: ASK1-p38 Mediated Apoptosis Pathway enhanced by Elaidic Acid.

Experimental Protocols

The analysis of this compound in biological and food matrices typically involves lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction

A common and effective method for total lipid extraction is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction

-

Homogenization: Homogenize the sample (e.g., 1 g of tissue or food) in a chloroform (B151607):methanol (2:1, v/v) solution. For a 1 g sample, use 20 mL of the solvent mixture.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent) to the homogenate and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette. Avoid disturbing the upper aqueous layer and the protein interface.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or isooctane) for subsequent analysis.

Quantification by Gas Chromatography (GC)

Gas chromatography is a robust method for the quantification of fatty acids derived from this compound. This requires a transesterification step to convert the triglycerides into fatty acid methyl esters (FAMEs).

Protocol: Transesterification to FAMEs

-

Reaction Mixture: To the dried lipid extract (e.g., 10-20 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

-

Incubation: Incubate the mixture at 50°C for 10 minutes with occasional vortexing.

-

Neutralization and Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

-

Collection of FAMEs: Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a known volume of hexane for GC analysis.

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

-

Injection: Inject 1 µL of the FAMEs solution.

-

Quantification: Identify the elaidic acid methyl ester peak based on its retention time compared to a known standard. Quantify the amount by comparing the peak area to that of an internal standard (e.g., methyl heptadecanoate) and a calibration curve. The amount of this compound can be estimated from the quantified elaidic acid.

Analysis of Intact Triglycerides by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze intact triglycerides, providing information on the complete this compound molecule.

Protocol: HPLC Analysis of this compound

-

Instrumentation: Use an HPLC system with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. For example, a linear gradient from 60% isopropanol in acetonitrile to 80% isopropanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL of the reconstituted lipid extract.

-

Quantification: Identify the this compound peak by comparing its retention time with a pure standard. Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

Below is a workflow diagram for the analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound, as a triglyceride of elaidic acid, is primarily found in industrially produced partially hydrogenated oils and to a lesser extent in ruminant-derived products. Its presence in the food supply is a significant concern due to the adverse health effects associated with trans fatty acids. The analytical methods detailed in this guide provide robust and reliable means for the extraction, identification, and quantification of this compound and its constituent fatty acid. Understanding the biological pathways affected by elaidic acid is crucial for elucidating the mechanisms behind trans fat-related diseases and for the development of potential therapeutic interventions. This technical guide serves as a valuable resource for researchers and professionals working in the fields of lipid analysis, nutrition, and drug development.

References

Trielaidin: Unveiling its Potential as a Clinical Biomarker

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today explores the burgeoning potential of trielaidin, a triglyceride, as a valuable biomarker in the diagnosis and monitoring of various diseases. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's association with disease, details analytical methodologies for its quantification, and visualizes its role within metabolic pathways.

The Emerging Role of this compound in Disease Diagnosis

This compound, a triglyceride composed of three elaidic acid molecules, is gaining attention within the scientific community for its potential as a specific and sensitive biomarker. Altered levels of this compound in circulation have been linked to several pathological conditions, including metabolic disorders and cardiovascular disease. This guide provides a thorough examination of the existing literature, presenting a case for the inclusion of this compound in biomarker panels for these conditions.

While specific quantitative data for this compound in various disease states is still emerging, the broader class of triglycerides, to which this compound belongs, has been extensively studied. Elevated triglyceride levels are a well-established risk factor for cardiovascular disease and are a key component in the diagnosis of metabolic syndrome. This guide summarizes the established links between general triglyceride levels and disease, providing a foundation for the specific investigation of this compound.

Quantitative Data Summary

Although direct quantitative data for this compound in patient versus healthy control populations is not yet widely available in published literature, the following table summarizes the well-established associations of total triglycerides with various diseases, offering a proxy for the potential diagnostic utility of specific triglyceride species like this compound.

| Disease State | Patient Population | Analyte | Mean Concentration (Patient) | Mean Concentration (Healthy Control) | Fold Change | p-value | Reference |

| Breast Cancer | Early Stage Breast Cancer Patients (n=249) | Triglycerides | 148.20 ± 94.95 mg/dL | 106.21 ± 55.52 mg/dL | 1.40 | < 0.001 | [1][2][3] |

| Metabolic Syndrome | Children and Adolescents with Type 1 Diabetes and MetS | Triglycerides | ≥ 90th percentile | < 90th percentile | - | - | [4] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | NAFLD Patients (n=300) | - | - | - | - | - | [5] |

| Grade I NAFLD | Triglycerides | Raised in 67.14% of cases | - | - | 0.05 | ||

| Grade II NAFLD | Triglycerides | Raised in 67.14% of cases | - | - | 0.05 | ||

| Grade III NAFLD | Triglycerides | Raised in 67.14% of cases | - | - | 0.05 |

Detailed Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its validation as a clinical biomarker. This guide provides detailed experimental protocols for the analysis of triglycerides, including this compound, from biological samples using state-of-the-art analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triglyceride Analysis

This protocol outlines the steps for the extraction and derivatization of triglycerides from serum or plasma for subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

-

Pipette 100 µL of serum or plasma into a microcentrifuge tube.

-

Add an internal standard solution (e.g., a deuterated triglyceride) to each sample for accurate quantification.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of methanol (B129727) and methyl-tert-butyl ether) to isolate the lipid fraction.

-

Centrifuge the mixture to separate the layers and carefully collect the organic (lipid-containing) layer.

-

Dry the extracted lipid fraction under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

-

To the dried lipid extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to convert the triglycerides into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature gradient is used to separate the different triglyceride species based on their boiling points.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is typically used.

-

Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of specific triglycerides like this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triglyceride Analysis

This protocol provides a workflow for the quantitative analysis of triglycerides in human plasma or serum using LC-MS/MS.

1. Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a cold organic solvent like acetonitrile.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as methyl-tert-butyl ether (MTBE) and methanol to isolate the lipid fraction.

-

Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled triglyceride) before extraction to correct for matrix effects and variations in extraction efficiency.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used for the separation of triglycerides.

-

Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, isopropanol) and an aqueous solution containing a modifier (e.g., ammonium (B1175870) formate) is employed to separate the triglycerides based on their hydrophobicity.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis. This involves selecting the precursor ion of the target triglyceride (e.g., the [M+NH4]+ adduct of this compound) and monitoring specific product ions generated after fragmentation.

-

Visualizing the Metabolic Context of this compound

To understand the potential role of this compound as a biomarker, it is crucial to visualize its position within the broader landscape of lipid metabolism. The following diagrams, generated using the DOT language, illustrate the glycerolipid metabolism pathway and a general workflow for biomarker discovery.

The Path Forward

While the direct clinical application of this compound as a standalone biomarker is still under investigation, the evidence presented in this guide strongly suggests its potential. Further large-scale clinical studies are warranted to establish definitive concentration ranges in healthy and diseased populations and to validate its diagnostic and prognostic utility. The detailed methodologies and pathway visualizations provided herein serve as a critical resource for researchers embarking on this important area of investigation.

References

- 1. Comparison of Serum Lipid Profiles between Normal Controls and Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Serum Lipid Profiles between Normal Controls and Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic syndrome is frequent in children and adolescents with type 1 diabetes compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of size of the liver between patients with non-alcoholic fatty liver disease and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trielaidin, a triglyceride of elaidic acid, is a trans fatty acid-containing lipid that finds application in various sectors, including the food and cosmetic industries as an emulsifier and stabilizer. Its stability and degradation profile are of paramount importance for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and degradation of this compound, detailing its intrinsic chemical properties and susceptibility to various environmental factors. The document outlines the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and discusses the analytical methodologies for monitoring its stability. Furthermore, it delves into the biological implications of its degradation product, elaidic acid, by mapping its known interactions with cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical and Physical Properties of this compound

This compound is the triglyceride formed from the esterification of glycerol (B35011) with three units of elaidic acid, the trans isomer of oleic acid. Its stability is intrinsically linked to its chemical structure.

| Property | Value |

| Synonyms | Glyceryl trielaidate, 1,2,3-Tri(trans-9-octadecenoyl)glycerol |

| Molecular Formula | C₅₇H₁₀₄O₆ |

| Molecular Weight | 885.43 g/mol |

| CAS Number | 537-39-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 41-44 °C |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. As a triglyceride containing unsaturated fatty acids, it is susceptible to hydrolysis and oxidation.

Thermal Stability

Hydrolytic Stability

This compound, being an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bonds to yield glycerol and elaidic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases). The rate of hydrolysis is dependent on pH and temperature. The hydrolysis of fatty acid esters in subcritical water has been shown to follow first-order kinetics.[1]

General Hydrolysis Reaction:

Caption: Hydrolysis of this compound.

Oxidative Stability

The presence of a double bond in the elaidic acid moieties makes this compound susceptible to oxidation. The oxidation of lipids is a complex process involving a free radical chain reaction that leads to the formation of primary oxidation products like hydroperoxides, which then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids.[2][3] This process can be initiated by heat, light, or the presence of metal ions.

Photostability

Exposure to light, particularly UV radiation, can promote the degradation of triglycerides. Photo-oxidation involves the generation of free radicals, leading to the same degradation products as autoxidation. The process includes hydrogen abstraction, formation of hydroperoxides and peroxyl radicals, and subsequent formation of secondary oxidation products.[4][5]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

As previously mentioned, hydrolysis breaks down this compound into its constituent parts: glycerol and three molecules of elaidic acid. This is a critical degradation pathway in aqueous environments and can be accelerated by enzymatic activity in biological systems.

Oxidation

Oxidation at the C9 double bond of the elaidic acid chains is a major degradation pathway. This free-radical mediated process leads to a cascade of reactions.

Caption: General Lipid Oxidation Pathway.

Experimental Protocols for Stability and Degradation Studies

Forced Degradation Study Protocol

A forced degradation study for this compound would involve subjecting it to various stress conditions to identify potential degradation products and pathways.

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature |

| Oxidation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat at temperatures above the melting point (e.g., 60-100 °C) |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Workflow:

Caption: Forced Degradation Workflow.

Analytical Methodologies

A combination of analytical techniques is necessary to separate, identify, and quantify this compound and its degradation products.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and non-volatile degradation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products and fatty acid methyl esters after derivatization. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of degradation products. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring changes in functional groups, such as the formation of hydroperoxides and carbonyls. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown degradation products. |

Drug-Excipient Compatibility

The stability of this compound in a formulation can be affected by its interaction with excipients. Potential incompatibilities should be assessed during pre-formulation studies. For instance, excipients with residual acidity or basicity could catalyze hydrolysis, while those containing trace metals could promote oxidation.

Biological Fate and Signaling Pathways of Elaidic Acid

The primary degradation product of this compound through hydrolysis is elaidic acid. The biological activities of trans fatty acids like elaidic acid are a significant area of research.

Metabolism

In biological systems, this compound is hydrolyzed by lipases to release glycerol and elaidic acid. The subsequent metabolism of elaidic acid via β-oxidation can be incomplete, leading to the accumulation of metabolites like 5-trans-tetradecenoyl-CoA.

Cellular Signaling Pathways

Elaidic acid has been shown to modulate several cellular signaling pathways, often promoting pro-inflammatory and pro-apoptotic responses.

-

ASK1-p38 MAPK Pathway: Elaidic acid can enhance the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK). This pathway is involved in cellular responses to stress and can lead to inflammation and apoptosis.

Caption: Elaidic Acid and ASK1-p38 Pathway.

-

GPR40 and GPR120 Signaling: Elaidic acid can act as a ligand for G-protein coupled receptors GPR40 and GPR120. This interaction can trigger downstream signaling cascades, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which has been implicated in promoting cancer cell stemness and metastasis.

Caption: Elaidic Acid and GPR40/120 Signaling.

-

IL-1R Signaling and Cellular Senescence: Elaidic acid can integrate into lipid rafts in the cell membrane, promoting the enrichment of the Interleukin-1 Receptor (IL-1R). This sensitizes the receptor and amplifies pro-inflammatory signaling through the TAK1-NF-κB axis, which can drive cellular senescence and the senescence-associated secretory phenotype (SASP).

Caption: Elaidic Acid and IL-1R Signaling.

Conclusion

This compound, while utilized for its physical properties in various formulations, possesses a chemical structure that is susceptible to degradation through hydrolysis, oxidation, and photodegradation. A thorough understanding of these degradation pathways and the factors that influence them is crucial for ensuring the stability and safety of products containing this ingredient. The primary degradation product, elaidic acid, has been shown to exert significant biological effects by modulating key cellular signaling pathways involved in inflammation, apoptosis, and cellular senescence. This underscores the importance of controlling the stability of this compound in formulations intended for human use. Further research is warranted to obtain specific quantitative stability data for this compound under various stress conditions to better predict its shelf-life and ensure the development of robust and safe products.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Characterization of triglycerides photooxidation under solar radiations: A stepwise Raman study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of triglycerides photooxidation under solar radiations: A stepwise Raman study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystalline Structure and Polymorphism of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of trielaidin[1][2][3]. This compound, a triglyceride composed of three trans-unsaturated elaidic acid chains, is a significant component in many refined fats and oils[1][2]. Understanding its polymorphism—the ability to exist in multiple distinct crystal forms—is critical for controlling the physical properties, stability, and functionality of products in the food, pharmaceutical, and materials science industries. This document details the known polymorphic forms, their thermal behavior, the crystal structure of the most stable form, and the experimental protocols used for their characterization.

Polymorphism of this compound

The complex thermal behavior of fats is largely due to the polymorphism of their constituent triglycerides. This compound is known to exhibit monotropic polymorphism, meaning that less stable forms will irreversibly transform into more stable ones upon heating. Three primary polymorphic forms have been identified: sub-α, α, and β.. The β-form is the most stable crystalline state.

The transformation between these forms follows a well-defined pathway upon heating after an initial quenching from the melt.. The sub-α form is observed at the lowest temperatures, which then transforms into the α-form, and finally recrystallizes into the most stable β-form before melting.

Caption: Polymorphic transformation pathway of this compound upon heating.

The thermal properties and stability ranges of these polymorphs are summarized in the table below.

| Table 1: Polymorphic Forms and Thermal Properties of this compound | |

| Polymorph | Observed Temperature Range (K) |

| Sub-α | 233 to 243 |

| α | 243 to 287 |

| β | 289 to 314 (Melting) |

Note: The melting point of the metastable α-phase has also been estimated as 288 K.

Crystalline Structure of the β-Polymorph

The β-form is the most thermodynamically stable polymorph of this compound.. Its three-dimensional structure has been solved at a molecular level using single-crystal X-ray diffraction, providing crucial insights into its packing and conformation..

The analysis revealed that the β-form of this compound adopts a chair conformation. The hydrocarbon chains are in an all-trans geometry, similar to saturated fatty acid chains, except for the region around the trans double bond, which exhibits a 'skew-trans-skew' configuration. This specific conformation influences the overall packing of the molecules in the crystal lattice.

| Table 2: Crystallographic Data for β-Trielaidin (at 173 K) | |

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.528 |

| b (Å) | 10.370 |

| c (Å) | 28.534 |

| α (°) | 90.72 |

| β (°) | 93.30 |

| γ (°) | 114.28 |

| **Volume (ų) ** | 2275.9 |

| Z | 2 |

| Data sourced from the Cambridge Crystallographic Data Centre, referencing the study by Culot et al. (2000). |

Experimental Methodologies

The characterization of this compound's polymorphism relies on a combination of thermo-analytical and structural analysis techniques. The general workflow involves preparing different polymorphic forms through controlled thermal treatment or crystallization, followed by analysis using methods such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Vibrational Spectroscopy.

Caption: General experimental workflow for polymorphic characterization.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study the thermal transitions of this compound, including melting, recrystallization, and solid-solid transformations..

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (e.g., 2-3 mg) is weighed and encapsulated in an aluminum crucible.

-

Thermal Program for Polymorphic Evolution: To observe the full range of polymorphs, a dynamic process is employed:

-

The sample is first melted by heating it to approximately 20 K above its final melting point.

-

It is then rapidly cooled (quenched) to a low temperature, such as 233 K, to induce crystallization into a metastable form.

-

Finally, the sample is heated at a constant rate (e.g., 5 K/min or 10 K/min) to record the thermal events (recrystallization and melting) as it transforms through the polymorphic series.

-

-

Data Analysis: The resulting DSC curve shows endothermic peaks for melting events and exothermic peaks for recrystallization, allowing for the determination of transition temperatures and enthalpies.

| Table 3: Thermal Transition Data from DSC | |

| Transition | Enthalpy of Melting (J/g) |

| Recrystallization from α to β form | 143 |

| Note: This enthalpy value was noted as potentially incomplete, suggesting the transition from the α to β phase was not fully completed during the experiment. |

X-Ray Diffraction (XRD)

XRD is essential for identifying different crystal forms, as each polymorph produces a unique diffraction pattern. Single-crystal XRD is the definitive method for determining the precise atomic arrangement within a crystal..

Experimental Protocol (for β-Form Single-Crystal Structure Determination):

-

Crystal Growth: Single crystals of the stable β-form are obtained, for example, through solvent crystallization.

-

Data Collection: To minimize thermal vibrations of the atoms and obtain higher quality data, the X-ray diffraction data is collected at a very low temperature (e.g., 173 K).

-

Structure Solution: The collected diffraction data is then used to solve the crystal structure using direct methods, which are computational techniques to determine the phases of the diffraction pattern.

-

Powder XRD: For routine identification of polymorphs, powder XRD is used. The sample is exposed to X-rays, and the resulting diffraction pattern, particularly the "short spacings," serves as a fingerprint for each crystalline form..

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for distinguishing between polymorphs.. Different crystal packing arrangements in polymorphs lead to subtle changes in the vibrational modes of the molecule's functional groups, resulting in a unique spectral fingerprint for each form.

General Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is placed directly in the path of the instrument's light source (infrared beam for FT-IR, laser for Raman).

-

Data Acquisition:

-

FT-IR: An infrared spectrum is recorded, typically in the mid-IR range (4000–400 cm⁻¹), where fundamental molecular vibrations occur. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of the molecule's bonds.

-

Raman: A Raman spectrum is obtained by analyzing the light inelastically scattered from the sample. The shifts in frequency between the incident and scattered light provide information about the vibrational modes.

-

-

Data Analysis: The spectra of different samples are compared. Differences in peak positions, shapes, and intensities in regions corresponding to C=O stretching, C-H bending, or other characteristic vibrations can be used to differentiate between the sub-α, α, and β polymorphs.

References

Methodological & Application

Application Note: Quantitative Analysis of Trielaidin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trielaidin, a triacylglycerol (TAG) composed of three elaidic acid molecules, is a significant component of certain fats and oils. As a trans-fatty acid-containing triglyceride, its accurate quantification in biological matrices is crucial for nutritional, metabolic, and toxicological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of lipids.[1] This application note presents a robust and high-throughput LC-MS/MS method for the quantitative determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic separation, followed by detection using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the efficient extraction of this compound from human plasma while removing interfering proteins.

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Allow all plasma samples and reagents to thaw to room temperature.

-

Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

-

To each tube, add 200 µL of ice-cold isopropanol (B130326) containing the internal standard (e.g., d5-Tripalmitin). The use of a stable isotope-labeled internal standard is preferred to correct for matrix effects and variations during sample processing.[2]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

A reversed-phase liquid chromatography (RPLC) method is employed for the separation of this compound from other plasma components. RPLC is a widely used and effective method for the analysis of complex lipid mixtures.[4]

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Water:Acetonitrile (50:50, v/v)

-

Mobile Phase B: 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 55°C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 30 1.0 30 5.0 98 7.0 98 7.1 30 | 9.0 | 30 |

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI+) mode. The quantification is performed using time-segmented Multiple Reaction Monitoring (MRM). For triglycerides, monitoring the ammonium adduct as the precursor ion and the subsequent neutral loss of a fatty acid upon collision-induced dissociation (CID) is a common and specific approach.[5]

-

Mass Spectrometer: Triple Quadrupole MS

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 902.8 620.3 100 35 This compound (Qualifier) 902.8 339.3 100 30 | Internal Standard (d5-Tripalmitin) | 829.8 | 572.5 | 100 | 35 |

Note: The primary quantifier transition for this compound ([M+NH₄]⁺) corresponds to the neutral loss of one elaidic acid molecule (C₁₈H₃₄O₂). The qualifier transition corresponds to the protonated diacylglycerol fragment. Collision energies should be optimized for the specific instrument used.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 150 L/hr

-

Data Presentation

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize the key instrumental parameters and typical method performance characteristics for the quantitative analysis of this compound.

Table 1: Summary of LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phases | A: 10 mM NH₄HCO₂ in H₂O:ACN (50:50) B: 10 mM NH₄HCO₂ in IPA:ACN (90:10) |

| Flow Rate | 0.4 mL/min |

| Run Time | 9.0 minutes |

| Ionization Mode | ESI Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (this compound) | m/z 902.8 ([M+NH₄]⁺) |

| Product Ion (this compound) | m/z 620.3 (Quantifier) |

Table 2: Representative Method Validation Summary These values represent typical performance for quantitative lipid analysis and should be established for each specific laboratory validation.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 10 ng/mL - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85% - 115% |

| Matrix Effect | Minimal, compensated by internal standard |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantitative analysis of this compound from plasma samples.

References

Application Note: Analysis of Trielaidin using Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of trielaidin, a triglyceride, using Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS). This compound, as a non-polar lipid, is well-suited for APCI, which provides reliable ionization and characteristic fragmentation patterns crucial for its identification and quantification. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes expected mass spectrometry data and performance characteristics.

Introduction

Triacylglycerols (TAGs) are the primary components of fats and oils and serve as a major energy storage form in biological systems. The analysis of specific TAGs, such as this compound (glyceryl trielaidate), is essential in various fields including nutrition, lipidomics, and drug development. This compound is the triglyceride of elaidic acid, the trans isomer of oleic acid. Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique for the analysis of non-polar to medium-polarity compounds that are not readily ionized by electrospray ionization (ESI).[1] APCI generates gas-phase ions from the analyte, typically resulting in a protonated molecule [M+H]⁺ and characteristic fragment ions, which are invaluable for structural elucidation.[1] This note presents a detailed methodology for the analysis of this compound by LC-APCI-MS.

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in an appropriate solvent.

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

-

Perform serial dilutions of the stock solution with isopropanol (B130326) (IPA) to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

-

For analysis of this compound in a biological matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed.

-

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC method is employed for the separation of this compound.

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Hypersil MOS (C8), 200 mm × 2.1 mm, 5 µm |

| Mobile Phase A | 60:40 Water:Isopropanol + 25 mM Ammonium Formate |

| Mobile Phase B | 10:10:80 Water:Isopropanol:n-Butanol + 25 mM Ammonium Formate |

| Gradient | Start with a suitable percentage of B, ramp up to elute this compound, followed by a re-equilibration step. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

APCI-Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive ion mode to detect the protonated this compound molecule and its fragments.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole or Ion Trap with APCI source |

| Ionization Mode | Positive |

| Nebulizer Pressure | 40 psi |

| Vaporizer Temperature | 400 °C |

| Drying Gas Flow | 5 L/min |

| Drying Gas Temperature | 350 °C |

| Capillary Voltage | 3500 V |

| Corona Current | 4 µA |

| Scan Range | m/z 150-1000 |

Data Presentation

APCI-MS Fragmentation of this compound

In positive ion APCI-MS, this compound (C₅₇H₁₀₄O₆, Molar Mass: 885.48 g/mol ) primarily forms a protonated molecule [M+H]⁺. A characteristic and often abundant fragment ion is observed, corresponding to the neutral loss of one of the elaidic acid chains, resulting in a diacylglycerol-like fragment [M+H-RCOOH]⁺.[1]

| Ion Description | Chemical Formula of Ion | Calculated m/z |

| Protonated Molecule | [C₅₇H₁₀₅O₆]⁺ | 885.8 |

| Diacylglycerol Fragment | [C₃₉H₇₃O₄]⁺ | 603.5 |

Quantitative Performance

The method should be validated for its quantitative performance. The following table summarizes the expected performance characteristics.

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) on-column | 24 pg |

| Limit of Quantitation (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Metabolic Fate of Dietary Triacylglycerols

References

Application Notes and Protocols for Electrospray Ionization (ESI) Mass Spectrometry of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride composed of three elaidic acid units esterified to a glycerol (B35011) backbone, is a significant component in various natural and processed fats and oils. Its analysis is crucial in food science, nutrition, and metabolic research. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of triglycerides like this compound. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation, providing valuable information on molecular weight and structure. This document provides detailed application notes and protocols for the successful ESI-MS analysis of this compound.

While triglycerides such as this compound are primarily involved in energy storage, their metabolic breakdown releases fatty acids and glycerol, which are key players in various cellular processes. Understanding the metabolic fate of this compound is essential in the context of lipid metabolism and its impact on health.

Quantitative Data Presentation

The analysis of this compound by ESI-MS typically involves the formation of protonated molecules ([M+H]⁺) or, more commonly, adducts with cations such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The formation of these adducts is often necessary for the efficient ionization of neutral lipid molecules like triglycerides.[1] Tandem mass spectrometry (MS/MS) of these precursor ions predominantly yields fragment ions resulting from the neutral loss of one of the elaidic acid chains.

Chemical Information for this compound:

-

Molecular Formula: C₅₇H₁₀₄O₆

-

Exact Mass: 884.7833 Da

-

Molecular Weight of Elaidic Acid (C₁₈H₃₄O₂): 282.468 Da

Below are the calculated monoisotopic m/z values for the expected ions of this compound in ESI-MS and MS/MS analysis.

Table 1: Theoretical m/z Values of this compound Precursor Ions in ESI-MS

| Ion Type | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₅₇H₁₀₅O₆]⁺ | 885.7911 |

| [M+NH₄]⁺ | [C₅₇H₁₀₈NO₆]⁺ | 902.8177 |

| [M+Na]⁺ | [C₅₇H₁₀₄O₆Na]⁺ | 907.7732 |

| [M+K]⁺ | [C₅₇H₁₀₄O₆K]⁺ | 923.7471 |

Table 2: Theoretical m/z Values of Major Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion | Fragmentation Event | Fragment Ion Formula | Fragment Ion Name | Calculated m/z |

| [M+H]⁺ | Neutral loss of Elaidic Acid | [C₃₉H₇₁O₄]⁺ | Diacylglycerol-like fragment | 603.5296 |

| [M+NH₄]⁺ | Neutral loss of Elaidic Acid and NH₃ | [C₃₉H₇₀O₄]⁺ | Diacylglycerol-like fragment | 602.5218 |

| [M+Na]⁺ | Neutral loss of Elaidic Acid | [C₃₉H₇₀O₄Na]⁺ | Diacylglycerol-like fragment | 625.5115 |

| [M+K]⁺ | Neutral loss of Elaidic Acid | [C₃₉H₇₀O₄K]⁺ | Diacylglycerol-like fragment | 641.4855 |

Experimental Protocols

This section outlines a detailed protocol for the ESI-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ESI-MS data for triglycerides.

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of a solvent mixture of chloroform:methanol (2:1, v/v) to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Working Solution for Direct Infusion:

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of methanol:chloroform (4:1, v/v) containing 10 mM ammonium acetate (B1210297). The ammonium acetate is added to promote the formation of [M+NH₄]⁺ adducts, which generally yield more informative fragment spectra for triglycerides.

-

-

Working Solution for LC-MS:

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase composition.

-

Direct Infusion ESI-MS Method

Direct infusion is a rapid method for the analysis of purified compounds.

-

Instrumentation:

-

A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

-

-

Infusion Parameters:

-

Syringe Pump Flow Rate: 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 30 - 50 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas (N₂): Flow rate of 300 - 500 L/hr

-

Desolvation Temperature: 300 - 400 °C

-

-

-

Data Acquisition:

-

MS Scan: Acquire full scan mass spectra in the m/z range of 200-1200 to observe the precursor ions.

-

MS/MS Scan: Select the precursor ion of interest (e.g., m/z 902.8 for [M+NH₄]⁺) for collision-induced dissociation (CID).

-

Collision Gas: Argon

-

Collision Energy: 25 - 40 eV (This may require optimization depending on the instrument).

-

-

LC-MS Method

LC-MS is preferred for the analysis of this compound in complex mixtures. A reversed-phase C18 column is suitable for the separation of triglycerides.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 - 50 °C.

-

Injection Volume: 2 - 10 µL.

-

-

MS Parameters:

-

Use the same ESI source parameters and data acquisition modes as in the direct infusion method.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-MS/MS analysis of this compound.

Caption: Experimental workflow for ESI-MS/MS analysis of this compound.

Metabolic Pathway of Triglycerides

This compound, as a triglyceride, does not directly participate in signaling pathways. Instead, it serves as a major energy storage molecule. The following diagram illustrates the general metabolic pathway of triglycerides, showing their breakdown (lipolysis) and synthesis (lipogenesis).

Caption: Simplified metabolic pathway of triglycerides like this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of elaidic acid (trans-18:1), is a significant component in various natural and processed fats and oils. Its analysis is crucial in food science, nutrition, and metabolic research. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of triglycerides like this compound. This application note provides a detailed overview of the fragmentation pattern of this compound in mass spectrometry, along with experimental protocols for its analysis.

Fragmentation Pattern of this compound

Under typical mass spectrometry conditions, particularly with soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), triglycerides primarily undergo fragmentation through the neutral loss of one of their fatty acid chains.

In the case of this compound, the protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 885.8. The major fragmentation pathway involves the loss of a neutral elaidic acid molecule (C₁₈H₃₄O₂), which has a molecular weight of 282.47 g/mol . This neutral loss results in the formation of a prominent diglyceride-like fragment ion.[1]

The primary fragmentation event can be summarized as follows:

[M+H]⁺ → [M+H - RCOOH]⁺ + RCOOH

Where:

-

[M+H]⁺ is the protonated this compound molecule.

-

RCOOH represents the neutral elaidic acid molecule.

-

[M+H - RCOOH]⁺ is the resulting diacylglycerol-like fragment ion.

This characteristic fragmentation provides valuable structural information, confirming the presence of the elaidic acid moiety within the triglyceride structure.

Quantitative Data Presentation

The analysis of this compound by mass spectrometry yields a characteristic pattern of ions. The table below summarizes the expected m/z values for the precursor and major product ions. The relative intensity of the fragment ion can vary depending on the ionization technique and collision energy used.

| Ion Description | Molecular Formula | Calculated m/z | Relative Intensity |

| Protonated this compound [M+H]⁺ | C₅₇H₁₀₅O₆⁺ | 885.8 | High |

| Diglyceride-like fragment [M+H - C₁₈H₃₄O₂]⁺ | C₃₉H₇₁O₄⁺ | 603.5 | High |

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as isopropanol (B130326) or a chloroform/methanol mixture.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.

-

Sample Extraction (for biological matrices): For the analysis of this compound in biological samples (e.g., plasma, serum), a lipid extraction method such as the Folch or Bligh-Dyer method is recommended to isolate the lipid fraction. The extracted lipid residue should be reconstituted in a solvent compatible with the LC mobile phase.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is suitable for the separation of triglycerides.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with a suitable additive like 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium acetate.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to effectively separate triglycerides.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintain the column at an elevated temperature (e.g., 40-50 °C) to improve peak shape and reduce viscosity.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar lipids like triglycerides.

-

Scan Mode:

-

Full Scan: To obtain a full mass spectrum and identify the protonated molecule [M+H]⁺.

-

Product Ion Scan (MS/MS): To generate fragment ions from a selected precursor ion (e.g., m/z 885.8 for this compound). The collision energy should be optimized to achieve efficient fragmentation.

-

-

Key Parameters:

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Source Temperature: Optimized based on the instrument manufacturer's recommendations (e.g., 300-400 °C for APCI).

-

Nebulizer Gas (e.g., Nitrogen): Flow rate adjusted for optimal spray stability.

-

Collision Gas (e.g., Argon): Pressure optimized for efficient collision-induced dissociation (CID).

-

Diagrams

Caption: Fragmentation of protonated this compound via neutral loss.

Caption: General workflow for LC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by a predictable fragmentation pattern, primarily involving the neutral loss of an elaidic acid moiety. This characteristic fragmentation allows for the confident identification and structural confirmation of this compound in various samples. The provided experimental protocols offer a robust starting point for developing and validating methods for the quantitative analysis of this compound in diverse research and industrial applications.

References

Application Note: A Robust HPLC Method for the Separation and Quantification of Trielaidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the separation and quantification of trielaidin, a triglyceride of significant interest in various research and development fields. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and isopropanol (B130326), coupled with Evaporative Light Scattering Detection (ELSD) for sensitive and universal detection of this non-chromophoric analyte. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes illustrative data to demonstrate method performance.

Introduction

This compound is a triglyceride composed of glycerol (B35011) and three units of elaidic acid, the trans isomer of oleic acid. Accurate and reliable quantification of this compound is crucial in food science, nutrition, and pharmaceutical development, particularly in studies related to lipid metabolism and the effects of trans fats. High-performance liquid chromatography is a powerful technique for the analysis of triglycerides.[1] This application note presents a validated HPLC method designed to provide excellent resolution and quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC separation is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C57H104O6 | [2] |

| Molecular Weight | 885.4 g/mol | [2] |

| IUPAC Name | 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | [2] |

| Physical State | Solid | [3] |

| Solubility | Soluble in non-polar organic solvents like hexane (B92381) and chloroform. |

HPLC Method Development and Optimization

The separation of triglycerides by reversed-phase HPLC is primarily governed by their hydrophobicity, which is related to the total number of carbon atoms and the number of double bonds in the fatty acid chains. For this compound, a C18 column provides a suitable non-polar stationary phase for effective retention and separation from other lipids. The mobile phase selection is critical for achieving optimal resolution. A gradient elution using a mixture of acetonitrile and isopropanol allows for the efficient elution of the highly non-polar this compound. Acetonitrile is a common primary solvent in reversed-phase HPLC, while isopropanol acts as a stronger solvent to elute highly retained compounds.

Due to the lack of a significant UV chromophore in triglycerides, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed. ELSD offers the advantage of being a universal detector for non-volatile analytes and is compatible with gradient elution, making it a suitable choice for this method.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound analysis by HPLC-ELSD.

Detailed Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade isopropanol

-

HPLC-grade hexane

-

HPLC-grade water

-

Nitrogen gas for ELSD

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Chromatography data system (CDS)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| ELSD Nebulizer Temp. | 40 °C |

| ELSD Evaporator Temp. | 60 °C |

| ELSD Gas Flow | 1.5 L/min (Nitrogen) |

Gradient Elution Program

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |

| 0.0 | 90 | 10 |

| 15.0 | 50 | 50 |

| 20.0 | 50 | 50 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Preparation of Standard Solutions

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a mixture of Hexane:Isopropanol (1:1, v/v). This will be the stock standard solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the Hexane:Isopropanol mixture to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

Preparation of Sample Solutions

-

Accurately weigh a sample amount expected to contain this compound into a suitable container.

-

Extract the lipids using an appropriate solvent extraction method (e.g., Folch or Bligh-Dyer method).

-

Evaporate the extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of Hexane:Isopropanol (1:1, v/v).

-

Filter the reconstituted sample solution through a 0.45 µm PTFE syringe filter prior to injection.

Method Performance and Data

The performance of this HPLC method was evaluated for its linearity, precision, and accuracy.

Linearity

A calibration curve was constructed by plotting the logarithmic peak area against the logarithmic concentration of the this compound standards.

Table 3: Calibration Data for this compound

| Concentration (mg/mL) | Log Concentration | Peak Area | Log Peak Area |

| 0.05 | -1.30 | 15842 | 4.20 |